Lidadronic Acid

Vue d'ensemble

Description

L’acide lidadronique est un composé chimique bioactif de formule moléculaire C5H16N2O6P2 Il est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie, la médecine et l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide lidadronique peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la préparation de l’acide L-iduronique et de l’α-L-iduronidation en utilisant le 1,2,3,4-tétra-O-acétyl-α-L-iduronate de méthyle comme donneur de glycosyle . Les conditions réactionnelles impliquent généralement la photobromation de Ferrier suivie d’une réduction radicalaire avec du tris(triméthylsilyl)silane .

Méthodes de production industrielle

La production industrielle de l’acide lidadronique implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les méthodes industrielles spécifiques peuvent varier en fonction de l’application souhaitée et de l’échelle de production.

Analyse Des Réactions Chimiques

Types de réactions

L’acide lidadronique subit diverses réactions chimiques, notamment :

Oxydation : L’acide lidadronique peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’acide lidadronique en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel dans l’acide lidadronique par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’acide lidadronique comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont optimisées pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’acide lidadronique dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Ces produits peuvent inclure divers dérivés et formes modifiées de l’acide lidadronique.

Applications de la recherche scientifique

L’acide lidadronique a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : L’acide lidadronique est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Industrie : L’acide lidadronique est utilisé dans la production de divers produits et matériaux industriels.

Applications De Recherche Scientifique

Scientific Research Applications

Lidadronic acid has a diverse range of applications across different scientific domains:

Chemistry

- Reagent in Chemical Reactions : this compound is utilized as a reagent in various chemical synthesis processes. Its unique structure allows it to participate in reactions that contribute to the development of new compounds.

Biology

- Biological Activity Studies : Research is ongoing to investigate the biological activities of this compound, particularly its interactions with biomolecules. It has potential implications in understanding cellular processes and signaling pathways.

Medicine

- Therapeutic Applications : this compound is being explored for its effects on bone metabolism. It may inhibit osteoclast activity, which could lead to increased bone density and serve as a therapeutic agent for conditions such as osteoporosis.

Industry

- Industrial Production : The compound is also used in the production of various industrial materials, showcasing its versatility beyond academic research.

Clinical Trials

A notable clinical study investigated the efficacy of this compound in patients undergoing glucocorticoid therapy, which is known to increase fracture risk:

- Study Design : A randomized, double-blind trial involving 92 patients aimed to assess the impact of this compound on lumbar spine bone mineral density (BMD) compared to placebo.

- Results : The study demonstrated a statistically significant improvement in lumbar spine BMD Z-scores after 12 months of treatment with this compound, indicating its potential as a therapeutic agent for patients at risk of fractures due to glucocorticoid use .

Comparative Efficacy

Research comparing this compound with other bisphosphonates highlighted its effectiveness:

- Efficacy Assessment : In a cohort study involving 169 patients with low trauma fractures, this compound was found to be more effective than oral bisphosphonates like alendronate in increasing BMD and reducing fracture risk .

Data Tables

The following table summarizes key findings from studies involving this compound:

Mécanisme D'action

Le mécanisme d’action de l’acide lidadronique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber l’activité de certaines enzymes et protéines, ce qui entraîne divers effets physiologiques. Par exemple, l’acide lidadronique peut inhiber l’activité des ostéoclastes, réduisant la résorption osseuse et augmentant la densité osseuse .

Comparaison Avec Des Composés Similaires

L’acide lidadronique peut être comparé à d’autres composés similaires, tels que l’acide zolédronique et l’acide alendronique. Ces composés partagent des structures chimiques et des mécanismes d’action similaires, mais peuvent différer dans leurs applications et leurs effets spécifiques . Les propriétés uniques de l’acide lidadronique le rendent adapté à des applications de recherche et industrielles spécifiques.

Liste des composés similaires

- Acide zolédronique

- Acide alendronique

- Acide ibandronique

- Acide minodronique

- Acide risédronique

Conclusion

L’acide lidadronique est un composé polyvalent ayant des applications significatives dans divers domaines scientifiques. Ses propriétés chimiques uniques et ses mécanismes d’action en font un outil précieux pour la recherche et les applications industrielles.

Activité Biologique

Lidadronic acid, a nitrogen-containing bisphosphonate, is primarily recognized for its role in the treatment of bone-related conditions, particularly osteoporosis and metastatic bone disease. This article explores its biological activity, including its mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound functions by inhibiting osteoclast-mediated bone resorption. This is achieved through several mechanisms:

- Inhibition of the Mevalonate Pathway : this compound disrupts the mevalonate pathway, which is crucial for protein prenylation. This action leads to the induction of apoptosis in osteoclasts, effectively reducing bone turnover .

- Binding Affinity : The compound exhibits a high affinity for hydroxyapatite in bone tissue, allowing it to remain in the skeletal system for extended periods. This property enhances its potency and effectiveness against bone-related diseases .

- Anti-Angiogenic Effects : In vitro and in vivo studies have demonstrated that this compound possesses anti-angiogenic properties, which may contribute to its efficacy in treating cancer-related bone complications .

Efficacy in Clinical Applications

This compound has been extensively studied for its effectiveness in various clinical scenarios:

- Osteoporosis Treatment : It has been shown to significantly improve bone mineral density and reduce the incidence of fractures in patients with osteoporosis. The drug's ability to inhibit osteoclast differentiation and induce apoptosis has been critical in these outcomes .

- Cancer Treatment : In patients with metastatic bone disease, this compound has been effective in reducing skeletal-related events (SREs), such as pathologic fractures and the need for palliative radiation therapy. Studies indicate that it can delay the progression of bone metastases in cancers like breast and prostate cancer .

Case Studies and Research Findings

Numerous studies have highlighted the biological activity of this compound:

- Study on Osteoclast Activity :

- Efficacy Against Bone Metastases :

-

Pharmacokinetics :

- Pharmacokinetic studies reveal that this compound has a prolonged half-life in the skeleton, allowing for less frequent dosing while maintaining therapeutic levels. After intravenous administration, the drug demonstrated rapid clearance from plasma but retained significant concentrations within bone tissue .

Table 1: Summary of Biological Activities

Table 2: Clinical Efficacy Data

Propriétés

Numéro CAS |

63132-38-7 |

|---|---|

Formule moléculaire |

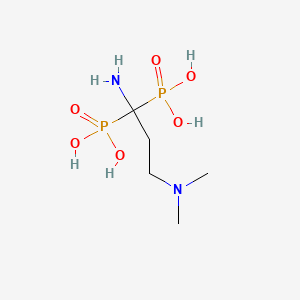

C5H16N2O6P2 |

Poids moléculaire |

262.14 g/mol |

Nom IUPAC |

[1-amino-3-(dimethylamino)-1-phosphonopropyl]phosphonic acid |

InChI |

InChI=1S/C5H16N2O6P2/c1-7(2)4-3-5(6,14(8,9)10)15(11,12)13/h3-4,6H2,1-2H3,(H2,8,9,10)(H2,11,12,13) |

Clé InChI |

FQBCODHKOPSNSZ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O |

SMILES canonique |

CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

63132-38-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lidadronic Acid; Lidadronate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.